1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one is a heterocyclic compound with significant interest in medicinal chemistry. This compound features a complex structure that includes an imidazolidinone ring fused with a piperidine moiety, which is known for its diverse biological activities. The compound's molecular formula is , and it has a molecular weight of approximately 277.37 g/mol.
The compound can be classified under the category of imidazolidinones, which are characterized by their five-membered rings containing nitrogen atoms. It is synthesized for research purposes and has not been approved for therapeutic use in humans or animals. Its structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies .
The synthesis of 1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one can be achieved through several methods, typically involving the reaction of piperidine derivatives with imidazole-based compounds. One common synthetic route involves:
The molecular structure of 1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one can be represented in various notations:
InChI=1S/C14H23N5O/c1-16-8-5-15-13(16)11-18-6-3-12(4-7-18)19-10-9-17(2)14(19)20/h5,8,12H,3-4,6-7,9-11H2,1-2H3
CN1CCN(C1=O)C2CCN(CC2)CC3=NC=CN3C
This structure indicates the presence of multiple functional groups including nitrogen atoms in both the imidazolidinone and piperidine rings, which are crucial for its biological activity .
The compound can undergo various chemical reactions typical of nitrogen-containing heterocycles:
These reactions are essential for modifying the compound to enhance its biological properties or to create derivatives with improved efficacy .
The mechanism of action for 1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one involves its interaction with specific biological targets such as receptors or enzymes. Research indicates that compounds with similar structures often act as modulators of neurotransmitter systems, potentially influencing pathways related to anxiety, inflammation, and pain relief.
1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 277.37 g/mol |
Melting Point | Not specified |
Solubility | Low solubility in water |
LogP | -0.3 |
These properties influence its behavior in biological systems and its suitability for various applications in research .
1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one has potential applications in several scientific fields:
Research continues to explore the therapeutic implications of this compound and its derivatives in treating conditions such as anxiety disorders and inflammation-related diseases .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: